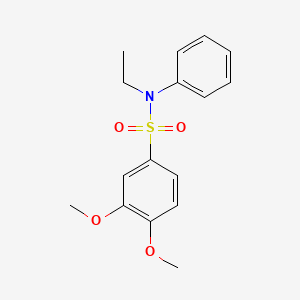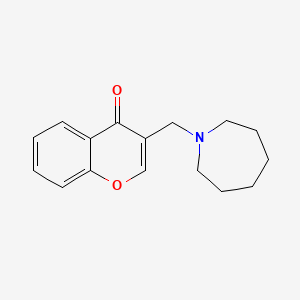
N-(2-ethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, commonly known as EPTA, is a thiazole derivative that has been studied for its potential therapeutic applications. EPTA has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of EPTA is not fully understood, but it has been suggested that it may act through multiple pathways. EPTA has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. EPTA has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Furthermore, EPTA has been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
EPTA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. EPTA has also been found to induce apoptosis and inhibit the proliferation of cancer cells, which may have potential therapeutic applications. In addition, EPTA has been found to inhibit the replication of several viruses, which may be useful in the development of antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EPTA in lab experiments include its ability to exhibit multiple biological activities, its relatively low toxicity, and its potential therapeutic applications. However, the limitations of using EPTA in lab experiments include its limited solubility in aqueous solutions and its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the study of EPTA. One potential direction is to explore its potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as an antitumor agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of EPTA and to optimize its synthesis for improved yield and purity.
Métodos De Síntesis
EPTA can be synthesized through a multi-step process that involves the reaction of 2-bromoethyl ether with 2-aminophenol to form N-(2-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with 3-pyridinyl isothiocyanate to form the thiazole ring, resulting in the formation of EPTA. The synthesis of EPTA has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
EPTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. EPTA has also been shown to have antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, EPTA has been found to have antiviral activity against several viruses, including hepatitis C virus and influenza virus.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-20-15-8-4-3-7-13(15)18-16-19-14(11-21-16)12-6-5-9-17-10-12/h3-11H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMJTIHWRFWNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-ethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5689197.png)
![{3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5689205.png)

![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5689219.png)
![2-(3-methyl-2-buten-1-yl)-N-(2-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5689230.png)
![4-(4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,4-oxazepan-6-ol](/img/structure/B5689240.png)

![ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5689244.png)

![N-cyclopropyl-3-[5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5689254.png)

![[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B5689271.png)
![6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5689294.png)